molecular formula C9H10ClNO3 B12404158 (Rac)-Carisbamate-d4

(Rac)-Carisbamate-d4

Cat. No.: B12404158
M. Wt: 219.66 g/mol
InChI Key: OLBWFRRUHYQABZ-RHQRLBAQSA-N
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Description

(Rac)-Carisbamate-d4 is a deuterated form of carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the carisbamate molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of carisbamate can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Carisbamate-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

(Rac)-Carisbamate-d4 has several scientific research applications, including:

    Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.

    Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

    Medicine: Explored as a therapeutic agent for neurological disorders, including epilepsy and neuropathic pain.

    Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (Rac)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate receptors, which play a crucial role in neurological function. The deuterium atoms may enhance the compound’s metabolic stability, leading to prolonged therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Carisbamate: The non-deuterated form of (Rac)-Carisbamate-d4, used for similar therapeutic purposes.

    Deuterated Drugs: Other deuterated compounds, such as deuterated benzodiazepines and deuterated antiepileptic drugs, which also aim to improve pharmacokinetic properties.

Uniqueness

This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can lead to improved pharmacokinetic profiles and potentially better therapeutic outcomes compared to non-deuterated analogs.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

[2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/i1D,2D,3D,4D

InChI Key

OLBWFRRUHYQABZ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(COC(=O)N)O)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl

Origin of Product

United States

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